
4-(6-methoxynaphthalen-1-yl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxynaphthalen-1-yl)butanoic Acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a butanoic acid moiety at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid typically involves the following steps:
Starting Material: The process begins with 6-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)butanoic Acid.
Reduction: 4-(6-Methoxynaphthalen-1-yl)butanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(6-Methoxynaphthalen-1-yl)butanoic Acid has several scientific research applications:
Medicinal Chemistry: It acts as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is implicated in drug resistance in castration-resistant prostate cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid involves its interaction with the enzyme aldo-keto reductase 1C3 (AKR1C3). By inhibiting this enzyme, the compound prevents the conversion of androgens to testosterone and dihydrotestosterone, which are crucial for the progression of prostate cancer . This inhibition is selective, meaning it does not significantly affect other enzymes in the aldo-keto reductase family.
Comparaison Avec Des Composés Similaires
Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
6-Methoxy-2-naphthaleneacetic Acid: Another naphthalene derivative with a methoxy group and an acetic acid moiety.
Uniqueness: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid is unique due to its specific inhibitory action on AKR1C3, making it a valuable compound in the treatment of prostate cancer. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.
Propriétés
Numéro CAS |
31184-48-2 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
4-(6-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h2,4,6,8-10H,3,5,7H2,1H3,(H,16,17) |
Clé InChI |
WRWORCWLPMTPKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC=C2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


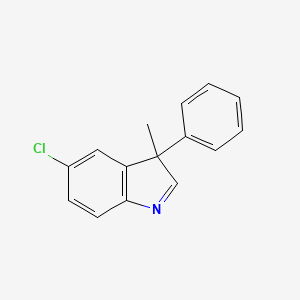
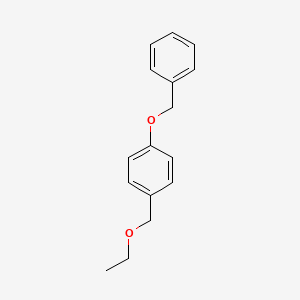


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
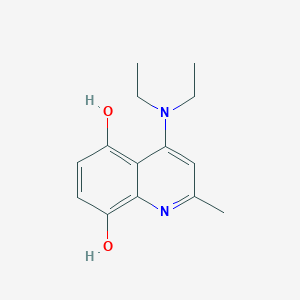
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)
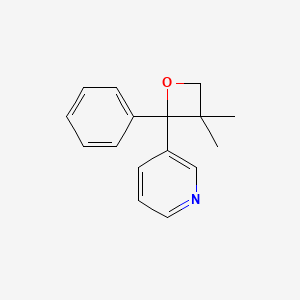

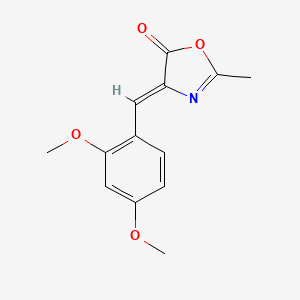



![2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)
